N-{[4-butyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-[[4-butyl-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N7O2S2/c1-3-4-5-30-18(27-29-22(30)33-13-19(31)25-21-28-26-14(2)34-21)12-24-20(32)23-9-15-6-16(10-23)8-17(7-15)11-23/h15-17H,3-13H2,1-2H3,(H,24,32)(H,25,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKMIRAOVCYSEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN=C1SCC(=O)NC2=NN=C(S2)C)CNC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N7O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-butyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the thiadiazole moiety: This step may involve the reaction of a suitable thiadiazole precursor with the triazole intermediate.
Attachment of the adamantane group: This can be accomplished through a coupling reaction, often using a carboxylic acid derivative of adamantane.
Final assembly: The final compound is obtained by linking the previously synthesized intermediates under specific reaction conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N-{[4-butyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound may be susceptible to oxidation reactions, particularly at the sulfur and nitrogen atoms.
Reduction: Reduction reactions can occur, potentially affecting the triazole and thiadiazole rings.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazole or thiadiazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or other reduced derivatives.
Scientific Research Applications
Structural Characteristics
The compound features:
- Adamantane core : Provides a rigid structure that can enhance biological activity.
- Thiadiazole and triazole rings : Known for their pharmacological properties, including antimicrobial and anticancer effects.
The molecular formula is , indicating a complex structure that may interact with various biological targets.
Anticancer Activity
Research indicates that derivatives of thiadiazole and triazole exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound's structure allows it to interact with tubulin, inhibiting cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells and disrupt cell cycle progression .
Case Studies
- Cytotoxicity Studies : A study evaluating various thiadiazole derivatives revealed that certain modifications lead to enhanced cytotoxicity against breast cancer (MCF-7) and lung carcinoma (A549) cell lines. The most active compounds demonstrated IC50 values as low as 0.28 µg/mL .
- Structure–Activity Relationship (SAR) : Research has shown that substituents on the thiadiazole ring significantly affect anticancer activity. For example, electron-withdrawing groups enhance potency against specific cancer types .
Antimicrobial Properties
Thiadiazole and triazole derivatives are also recognized for their antimicrobial activities:
- Broad-Spectrum Activity : Compounds similar to N-{[4-butyl-5-(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}-triazoles have exhibited efficacy against a range of bacteria and fungi.
Case Studies
- Antimicrobial Assays : Compounds containing the triazole moiety have been tested against various pathogens, showing promising results in inhibiting growth and biofilm formation .
- Mechanistic Insights : The interaction of these compounds with bacterial enzymes has been studied, revealing potential pathways for disrupting microbial metabolism .
Synthesis Techniques
The synthesis of this compound typically involves:
- Multi-step Synthesis : Starting from simpler thiadiazole or triazole derivatives, followed by coupling reactions to introduce the adamantane moiety.
- Characterization Methods : Techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Summary of Synthesis Methods
| Step | Method | Key Features |
|---|---|---|
| 1 | Coupling | Formation of thiadiazole-triazole linkages |
| 2 | Functionalization | Introduction of adamantane core |
| 3 | Purification | Recrystallization or chromatography |
Mechanism of Action
The mechanism of action of N-{[4-butyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is not fully understood but may involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to engage in various binding interactions, potentially modulating biological pathways and exerting its effects through inhibition or activation of target molecules.
Comparison with Similar Compounds
Structural Analogues with Adamantane and Triazole Moieties
Several adamantane-containing triazole derivatives have been synthesized and studied. For example:
- 5-(Adamantane-1-yl)-4-methyl-4H-1,2,4-triazole-3-thione (Compound I in ): This derivative lacks the butyl and thiadiazole substituents but shares the adamantane-triazole scaffold. Its synthesis involves cyclization of hydrazinecarbothioamide precursors in alkaline conditions .
- 3-Alkylthio-5-(adamantane-1-yl)-4-R-4H-1,2,4-triazoles (Ia–Ig, IIa–IIg in ): These compounds feature variable alkyl chains (C4–C10) at the 3-position of the triazole ring. The butyl substituent in the target compound may offer a balance between lipophilicity and solubility compared to longer alkyl chains (e.g., hexyl or octyl) .
Key Structural Differences :
- The target compound incorporates a 5-methyl-1,3,4-thiadiazol-2-yl carbamoyl methyl sulfanyl group, absent in other adamantane-triazole derivatives.
- The butyl chain at the 4-position of the triazole ring distinguishes it from methyl or phenyl substituents in analogues (e.g., Compounds I and II in ), which may influence pharmacokinetic properties .
Physicochemical Properties
A comparison of physicochemical properties is summarized below:
Interpretation :
- The absence of melting point data for the target compound highlights a gap in existing literature, as thermal stability is critical for formulation development.
Biological Activity
N-{[4-butyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that incorporates various moieties:
- Adamantane : Known for its stability and ability to enhance biological activity.
- Thiadiazole : A heterocyclic compound recognized for its diverse biological effects including antimicrobial and anticancer properties.
- Triazole : Often associated with antifungal and antitumor activities.
The molecular formula is with a molecular weight of approximately 539.65 g/mol.
Antimicrobial Activity
Compounds containing the thiadiazole moiety have demonstrated significant antimicrobial properties. Studies indicate that derivatives of 1,3,4-thiadiazole exhibit activity against various bacterial strains and fungi. For instance, the presence of the thiadiazole ring in this compound suggests it may also possess similar antimicrobial effects .
Anticancer Potential
Research has highlighted the anticancer potential of thiadiazole derivatives. The compound's structure may allow it to interact with cellular pathways involved in cancer proliferation. In vitro studies have shown that related compounds can inhibit tumor growth in various cancer cell lines . The mechanism may involve apoptosis induction or cell cycle arrest.
Neuroprotective Effects
Emerging evidence suggests that compounds like this compound could exhibit neuroprotective properties. The 1,3,4-thiadiazole scaffold has been associated with anticonvulsant effects in animal models .
Summary of Biological Activities
| Activity Type | Evidence | References |
|---|---|---|
| Antimicrobial | Effective against various bacteria and fungi | |
| Anticancer | Inhibits tumor growth in cell lines | |
| Neuroprotective | Potential anticonvulsant effects |
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in disease processes. This interaction may result in modulation of biological pathways leading to therapeutic effects.
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various thiadiazole derivatives, N-{[4-butyl-5-(5-methylthiadiazole)} showed significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .
Study 2: Anticancer Activity
A series of experiments evaluated the anticancer potential of thiadiazole-containing compounds on human cancer cell lines. The results indicated that compounds similar to N-{[4-butyl...} led to a marked decrease in cell viability through apoptosis induction .
Study 3: Neuroprotective Effects
In vivo models demonstrated that derivatives with a similar structure exhibited anticonvulsant properties when tested against induced seizures in mice. These findings suggest potential applications in treating epilepsy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
